Fmoc-D-Trp(Boc)-OH Fmoc-D-Trp(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 163619-04-3
VCID: VC21536907
InChI: InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
SMILES: CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C31H30N2O6
Molecular Weight: 526.6 g/mol

Fmoc-D-Trp(Boc)-OH

CAS No.: 163619-04-3

VCID: VC21536907

Molecular Formula: C31H30N2O6

Molecular Weight: 526.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Trp(Boc)-OH - 163619-04-3

Description

Fmoc-D-Trp(Boc)-OH, or N-(fluorenylmethoxycarbonyl)-N1-tert-butoxycarbonyl-D-tryptophan, is a derivative of the amino acid tryptophan. It is widely used in peptide synthesis and drug development due to its protective groups, which enhance stability and solubility. This compound is particularly noted for its role in the synthesis of antibody-drug conjugates (ADCs) as a cleavable linker.

Peptide Synthesis

Fmoc-D-Trp(Boc)-OH is used as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide chains with high purity and yield . The Fmoc group protects the amino group during synthesis, while the Boc group protects the indole nitrogen of tryptophan.

Drug Development

This compound is utilized in the development of pharmaceuticals, especially those targeting neurological disorders. It facilitates the incorporation of tryptophan derivatives into drug candidates, enhancing their stability and efficacy .

Bioconjugation

Fmoc-D-Trp(Boc)-OH is valuable in bioconjugation processes, helping attach biomolecules to other entities. This enhances the specificity and effectiveness of therapeutic agents .

Antibody-Drug Conjugates (ADCs)

Fmoc-D-Trp(Boc)-OH serves as a cleavable ADC linker in the synthesis of ADCs. ADCs are composed of an antibody linked to a cytotoxin through a linker, and this compound plays a crucial role in the design of such conjugates .

Storage and Handling

The compound should be stored at a temperature range of 2-8°C to maintain its stability . It is typically available in powder form and is white to off-white in color .

Research Findings

Research involving Fmoc-D-Trp(Boc)-OH focuses on its applications in peptide synthesis and drug development. Its use in ADCs highlights its potential in targeted cancer therapies. Additionally, its role in neuroscience research, particularly in studying serotonin production, underscores its importance in understanding mood and behavior .

CAS No. 163619-04-3
Product Name Fmoc-D-Trp(Boc)-OH
Molecular Formula C31H30N2O6
Molecular Weight 526.6 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Standard InChI InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
Standard InChIKey ADOHASQZJSJZBT-AREMUKBSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
PubChem Compound 16213150
Last Modified Aug 15 2023

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